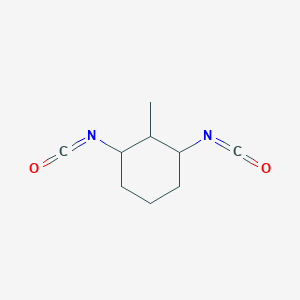
4-((1-氧代烯丙基)氨基)苯甲酸乙酯
描述
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting from basic chemical building blocks. For example, one study reports the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing the complexity of synthesizing benzoyl-substituted amino benzoates (İ. Koca et al., 2014).
Molecular Structure Analysis
Determining the molecular structure of such compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common method for structural determination, providing detailed insights into the arrangement of atoms within the molecule. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography (I. Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving ethyl 4-((1-oxoallyl)amino)benzoate derivatives can be complex, involving multiple reaction mechanisms and pathways. Studies often explore these reactions to synthesize new compounds or to modify existing ones for specific applications. For example, Schiff base formation is a common reaction for such compounds, as demonstrated in the synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (Yi-Chen Chan et al., 2013).
科学研究应用
无定形聚合物中的协同运动
4-((1-氧代烯丙基)氨基)苯甲酸乙酯的衍生物(例如硝基苯基 4-((2-((2-甲基-1-氧代-2-增丙烯基)氧基)乙基)氧基)苯甲酸酯 (BEM))的研究在光存储领域取得了重大进展。BEM 与其他化合物共聚时,偶氮和侧基之间表现出协同运动,导致光致双折射。这一现象对于可逆光存储至关重要,为光致条件下无定形聚合物的行为提供了见解 (Meng, Natansohn, Barrett, & Rochon, 1996).
超分子结构和氢键
该化合物及其衍生物在理解氢键和超分子结构的形成方面发挥着至关重要的作用。对 4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯和相关分子的研究揭示了 N-H...O 氢键如何将分子连接成链或框架,为我们的分子组装和结构化学知识做出了贡献 (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
抗菌剂
4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯及其类似物已被评估其作为抗菌剂的潜力。这些化合物对各种细菌和真菌菌株显示出有效性,表明它们在开发新的抗菌药物方面具有潜力 (Desai, Shihora, & Moradia, 2007).
光学和非线性性质
衍生自 4-氨基苯甲酸乙酯的席夫碱化合物的合成和研究为它们的显色和非线性性质提供了宝贵的见解。这些化合物表现出显着的非线性折射率和光学限制特性,使其成为光学限幅器应用的有希望的候选者 (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
胃保护活性
4-[(3,5-二叔丁基-2-羟基苯亚甲基)氨基]苯甲酸乙酯已被研究其对大鼠乙醇诱导的胃粘膜溃疡的胃保护活性。其有效性表明有可能开发新的治疗胃溃疡的药物 (Halabi, Shakir, Bardi, Al-Wajeeh, Ablat, Hassandarvish, Hajrezaie, Norazit, & Abdulla, 2014).
抗幼年激素活性
对 4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯衍生物的研究揭示了它们作为抗幼年激素剂的作用,这可能通过诱导家蚕等害虫的早熟变态而导致新颖的害虫控制方法 (Kuwano, Fujita, Furuta, & Yamada, 2008).
属性
IUPAC Name |
ethyl 4-(prop-2-enoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h3,5-8H,1,4H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLURKJQMNROKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163722 | |
| Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-oxoallyl)amino)benzoate | |
CAS RN |
14745-58-5 | |
| Record name | Ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14745-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[(1-oxoallyl)amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-((1-OXOALLYL)AMINO)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9AHS6ZAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


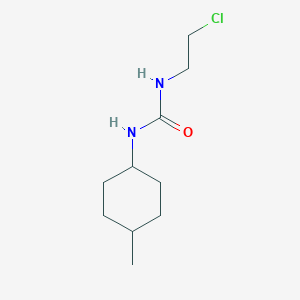
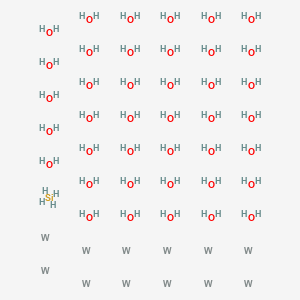


![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)
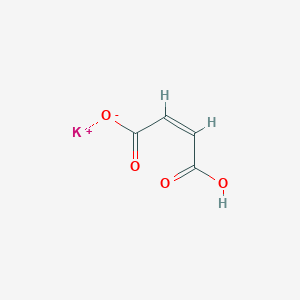
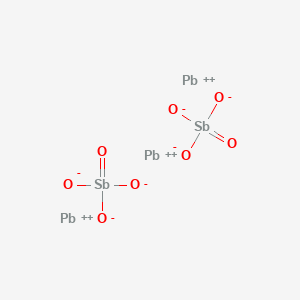

![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)



